Tulathromycin B

Isomerism Analytical Chemistry Quality Control

Routine tulathromycin API analysis cannot distinguish the 9:1 A:B isomer equilibrium without a pure Tulathromycin B reference. This high-purity standard resolves that gap. - Enables accurate HPLC/LC-MS isomer separation and quantification for method validation and bioanalytical monitoring. - Serves as the primary impurity marker for ANDA filings, verifying compliance with the ≤3% Tulathromycin B acceptance criterion. - Supports batch-to-batch consistency testing and stability-indicating impurity profiling of veterinary macrolide formulations.

Molecular Formula C41H79N3O12
Molecular Weight 806.1 g/mol
CAS No. 280755-12-6
Cat. No. B591065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTulathromycin B
CAS280755-12-6
SynonymsCP 547272;  (2R,3R,6R,8R,9R,10S,11S,12R)-11-[[2,6-Dideoxy-3-C-methyl-3-O-methyl-4-C-[(propylamino)methyl]-α-L-ribo-hexopyranosyl]oxy]-2-[(1R,2R)-1,2-dihydroxy-1-methylbutyl]-8-hydroxy-3,6,8,10,12-pentamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xy
Molecular FormulaC41H79N3O12
Molecular Weight806.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1
InChIKeyJEBMHQVCOAWRCT-QPTWMBCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tulathromycin B: Isomeric Probe and Quality Marker


Tulathromycin B (CAS 280755-12-6) is one of two regioisomers of the triamilide macrolide antibiotic tulathromycin, along with Tulathromycin A (CAS 217500-96-4) [1]. Commercially formulated tulathromycin exists as an equilibrium mixture of approximately 90% Tulathromycin A (a 15-membered ring) and 10% Tulathromycin B (a 13-membered ring) [2]. While the therapeutic activity of the mixture is dominated by Tulathromycin A, Tulathromycin B serves as a critical isomeric probe for analytical quality control, formulation consistency, and regulatory compliance, and its procurement is essential for laboratories undertaking sensitive analytical chemistry, pharmacokinetic monitoring, impurity profiling, and structure-activity relationship investigations involving this important long-acting veterinary antibiotic [3].

Analytical reference standard
Isomeric probe for HPLC method development and system suitability
Quality control & regulatory
Specified impurity standard for batch release and stability testing
Pharmacokinetic studies
Isomer-specific calibration for bioanalytical method validation

Why Generic Tulathromycin Cannot Substitute for Pure Isomer


Tulathromycin is not a single molecular entity but an equilibrated mixture of two discrete structural isomers—Tulathromycin A and Tulathromycin B—that interconvert in protic solvents [1]. Although the therapeutic dose form is standardized to a 9:1 A:B ratio [2], procurement and application decisions become complex when researchers require the isolated isomer rather than the mixture. Generic tulathromycin active pharmaceutical ingredient (API) or compounded formulations cannot be simply interchanged because the individual stereoisomers may exhibit different chromatographic retention, UV absorption, and mass spectrometric responses, and because isomer-selective data are needed for properly validated bioanalytical methods in pharmacokinetic studies, residue monitoring, or impurity profile testing [3]. Furthermore, certain patents for essentially pure Tulathromycin A explicitly acknowledge Tulathromycin B as a critical related substance that must be monitored, making pure Tulathromycin B an essential reference material for pharmaceutical development and generic equivalence testing [4].

This Product
Pure Tulathromycin B (13-membered ring isomer)
Potential Substitute
Generic tulathromycin API (equilibrium 9:1 A:B mixture)
This Product
Defined, single-isomer chromatographic and mass spectrometric response
Potential Substitute
Mixture-derived signal may obscure isomer ratio shifts and degradation patterns
Generic tulathromycin is not interchangeable with the pure B isomer. Isomer-selective bioanalytical data and impurity profiling require the isolated reference standard; the equilibrated mixture cannot serve as a direct replacement for method validation or regulatory impurity quantification.

Quantitative Evidence for Analytical and Pharmacological Differentiation


Structural Differentiation: 13-Membered vs. 15-Membered Ring Isomer

The primary differentiating physicochemical property of Tulathromycin B is its 13-membered macrocyclic lactone ring, in contrast to Tulathromycin A's 15-membered ring [1]. This ring-size difference arises from the distinct regiospecific ring-opening of a shared epoxide precursor during synthesis and results in a stable 9:1 equilibrium ratio of A:B in solution [2]. This structural variation alters the chromatographic retention time, allowing baseline separation of the two isomers by HPLC, and justifies the requirement for a pure B-isomer reference standard in any compendial or in-house analytical method intended to monitor isomer ratio, batch-to-batch consistency, or degradation patterns [3].

Structural differentiation
Class-level inference
13-membered ring vs. 15-membered ring
Stable ~1:9 B:A equilibrium ratio in solution
Supports baseline HPLC separation and isomer-specific reference standard requirement
Ring-size difference arises from regiospecific epoxide opening; retention time shift enables resolution
Isomerism Analytical Chemistry Quality Control

BRD Retreatment Rate Advantage Over Gamithromycin

In a large multi-site field study enrolling 1,049 weaned crossbred beef calves with undifferentiated bovine respiratory disease complex (BRDC), a single subcutaneous dose of tulathromycin (2.5 mg/kg) demonstrated a significantly lower retreatment rate (9.0%) compared with gamithromycin (6.0 mg/kg SC), which exhibited a 17.7% retreatment rate over the first 120 days post-treatment [1]. The final body weight and average daily gain (ADG) did not differ significantly between treatments, but the lower retreatment rate directly translated to reduced labor, handling stress, and antimicrobial usage in the tulathromycin group [1].

BRD retreatment rate
Head-to-head
9.0% vs. 17.7%
Tulathromycin mixture (n=526) vs. gamithromycin (n=523) at 120 days
Reported retreatment-rate endpoint context in multi-site field trial
Calves with undifferentiated BRDC; tulathromycin 2.5 mg/kg SC vs. gamithromycin 6.0 mg/kg SC
Veterinary Medicine Bovine Respiratory Disease Clinical Efficacy

In Vitro Potency Against Mannheimia haemolytica

When tested against 285 bovine clinical isolates of Mannheimia haemolytica, the MIC90 of tulathromycin (isomer mixture) was 2 µg/mL, while tilmicosin exhibited an MIC90 of 8 µg/mL [1]. This represents a four-fold potency advantage for tulathromycin based on MIC90 values, a finding consistent with the rank order of potency (ceftiofur > enrofloxacin > florfenicol = tulathromycin > tilmicosin). Tulathromycin also showed superior mutant prevention properties, with an MPC90 of 8 µg/mL vs. ≥32 µg/mL for tilmicosin [1].

M. haemolytica MIC90
Head-to-head
2 µg/mL vs. 8 µg/mL
Tulathromycin mixture vs. tilmicosin; 285 clinical isolates
Supports in vitro susceptibility interpretation and pharmacodynamic review
MPC90: 8 µg/mL (tulathromycin) vs. ≥32 µg/mL (tilmicosin); CLSI methodology
Antimicrobial Susceptibility MIC Bovine Respiratory Pathogens

Lung Half-Life Comparison with Gamithromycin

In swine, after a single intramuscular dose of 2.5 mg/kg, tulathromycin (isomer mixture) achieved a mean terminal elimination half-life in lung tissue of 142 hours (~6 days), with mean lung concentrations of 1,700 ng/g at Day 6 and 1,240 ng/g at Day 10 [1]. In cattle, the apparent elimination half-life of gamithromycin in lung tissue was 90.4 hours (~4 days) [2]. This represents an approximately 1.6-fold longer persistence of tulathromycin in lung tissue, an attribute that supports the product's positioning as a single-dose treatment for respiratory disease [3].

Lung half-life
Cross-study comparable
142 h vs. 90.4 h
Tulathromycin mixture (swine) vs. gamithromycin (cattle); approximately 1.6-fold longer
Reported lung tissue persistence context; cross-species comparison noted
Tulathromycin 2.5 mg/kg IM in swine; gamithromycin 6 mg/kg SC in cattle
Pharmacokinetics Lung Tissue Duration of Action

Regulatory Role as Specified Impurity and Reference Standard

Patent specifications for essentially pure Tulathromycin A define Tulathromycin B as a critical related substance to be monitored, with maximum acceptable levels as low as less than 3% in solid pharmaceutical compositions of Tulathromycin A [1]. This regulatory requirement, together with the fact that standard tulathromycin formulations contain 5-10% of the B isomer, mandates the availability of high-purity Tulathromycin B as both a reference standard for the identification of the impurity and a calibration standard for its quantification in finished drug products [2]. The absence of a characterized standard for Tulathromycin B would render a laboratory incapable of properly validating an impurity method, preparing system suitability solutions, or demonstrating batch-to-batch consistency of the isomer ratio [3].

Regulatory impurity role
Class-level inference
<3% B in pure A compositions
Equilibrium mixture contains approximately 10% B
Establishes Tulathromycin B as a required impurity reference standard
Patent specifications define acceptance criterion for essentially pure Tulathromycin A
Quality Control Impurity Profiling Pharmacopoeia

Research and Industrial Application Scenarios


Isomer-Specific HPLC Method Development and Validation

Pure Tulathromycin B is required as a reference standard to develop, validate, and execute HPLC-based methods that resolve Tulathromycin A and B in raw materials and finished products. The structural documentation [1] underpins its use in assessing batch-to-batch consistency of the 9:1 isomeric equilibrium and in monitoring potential degradation pathways that may shift this ratio during stability studies.

Impurity Profiling for Generic Drug Development

In support of generic tulathromycin product applications, Tulathromycin B serves as the primary identified impurity standard. Procurement of high-purity Tulathromycin B enables accurate quantification of this isomer in new formulations, verifying compliance with the less-than-3% acceptance criterion for essentially pure Tulathromycin A compositions outlined in originator patents [2].

Pharmacokinetic and Residue Depletion Studies

Because validated bioanalytical methods for tulathromycin in plasma and edible tissues require isomer-specific quantification, Tulathromycin B is an essential standard for constructing calibration curves and quality control samples, as demonstrated by the original HPLC method for livestock plasma and lung homogenates [3].

Comparative Performance Benchmarking in Field Trials

For researchers and procurement officers evaluating the relative clinical performance of tulathromycin-based injectables versus gamithromycin (retreatment rate: 9.0% vs. 17.7% in BRD field trials) [4] or tilmicosin (4-fold more favorable MIC90 against M. haemolytica) [5], understanding the composition and quality control of the active pharmaceutical mixture, including Tulathromycin B content, is central to ensuring trial reproducibility and interpreting efficacy outcomes.

Application
Selection Property
Validation Focus
Isomer-specific HPLC method development
Isomeric reference standard identity
Chromatographic resolution and system suitability
Impurity profiling for generic drug development
Specified impurity standard availability
Quantification compliance with patent acceptance criteria
Pharmacokinetic and residue depletion studies
Isomer-specific bioanalytical calibration
Bioanalytical method validation and matrix effect review
Comparative field trial benchmarking
Formulation composition and isomer ratio review
Trial reproducibility and endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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